molecular formula C17H19ClO5 B11152965 ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate

ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11152965
M. Wt: 338.8 g/mol
InChI Key: OVOIJDBBDPVYPD-UHFFFAOYSA-N
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Description

Ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound with the molecular formula C17H19ClO5. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at a temperature of around 50°C .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anti-inflammatory effects could be due to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Properties

Molecular Formula

C17H19ClO5

Molecular Weight

338.8 g/mol

IUPAC Name

ethyl 2-(6-chloro-4-methyl-2-oxo-3-propylchromen-7-yl)oxyacetate

InChI

InChI=1S/C17H19ClO5/c1-4-6-11-10(3)12-7-13(18)15(8-14(12)23-17(11)20)22-9-16(19)21-5-2/h7-8H,4-6,9H2,1-3H3

InChI Key

OVOIJDBBDPVYPD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=CC(=C(C=C2OC1=O)OCC(=O)OCC)Cl)C

Origin of Product

United States

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